molecular formula C10H17NO3 B122577 Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- CAS No. 144019-37-4

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-

Cat. No. B122577
M. Wt: 199.25 g/mol
InChI Key: DHLIIKDZNXGTAF-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as carbamate and is a derivative of carbamic acid. Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism Of Action

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Biochemical And Physiological Effects

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and improvement of cognitive function. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has several advantages for lab experiments, including its high yield synthesis method and its potential as an enzyme inhibitor. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of new applications in drug discovery and antimicrobial agents. Additionally, more research is needed to fully understand the potential toxic effects of the compound and its suitability for use in humans.

Synthesis Methods

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method that involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a catalyst. The reaction leads to the formation of carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- in high yields. This method has been optimized to produce high-quality carbamate for scientific research.

Scientific Research Applications

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as an enzyme inhibitor, which can be useful in drug discovery.

properties

CAS RN

144019-37-4

Product Name

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-8,12H,5H2,1-3H3,(H,11,13)/t7-,8+/m1/s1

InChI Key

DHLIIKDZNXGTAF-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=C[C@@H]1O

SMILES

CC(C)(C)OC(=O)NC1CC=CC1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC1O

synonyms

Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-

Origin of Product

United States

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